N-(Quinolin-2-ylmethylene)aniline
Description
Structure
3D Structure
Properties
CAS No. |
5603-13-4 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-phenyl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C16H12N2/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12H |
InChI Key |
JDRHTHAVWRDRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Direct Condensation Reactions for N-(Quinolin-2-ylmethylene)aniline Formation
The most common and straightforward method for synthesizing this compound is the direct condensation reaction between 2-quinolinecarboxaldehyde (B31650) and aniline (B41778). researchgate.net This reaction is a classic example of Schiff base formation.
The formation of the imine bond in this compound proceeds through a two-step mechanism. researchgate.net The initial step involves the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of the aldehyde (2-quinolinecarboxaldehyde). researchgate.netyoutube.com This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netyoutube.com
The efficiency of this compound synthesis can be significantly influenced by various reaction parameters.
Temperature: The reaction is often carried out at elevated temperatures, such as refluxing in ethanol (B145695), to drive the dehydration of the carbinolamine intermediate. researchgate.net However, studies on similar Schiff base formations have shown that reactions can also proceed at room temperature, sometimes requiring longer reaction times. jocpr.comresearchgate.net
Solvent Effects: The choice of solvent plays a crucial role. Ethanol is a commonly used solvent, often in the presence of a catalytic amount of acetic acid. jocpr.comresearchgate.net The acidic medium helps to protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine. Other solvents, such as methanol, have also been employed in the synthesis of related Schiff bases. jst.go.jpresearchgate.net
Catalysis: While the reaction can proceed without a catalyst, the use of acid or base catalysts is common to accelerate the reaction rate. Glacial acetic acid is frequently added in small amounts to catalyze the condensation. jocpr.com In the broader context of quinoline (B57606) synthesis, various catalysts, including Lewis acids like zinc chloride (ZnCl2) and nickel-based catalysts, have been used to promote cyclization and condensation reactions. rsc.org For instance, N-heterocyclic carbene copper catalysts have been used for quinoline synthesis from 2-aminobenzyl alcohols and ketones at room temperature. rsc.org
Table 1: Optimization of Reaction Conditions for Schiff Base Synthesis
| Parameter | Condition | Outcome | Reference |
| Temperature | Refluxing ethanol | Efficient formation of this compound. | researchgate.net |
| Room temperature | Reaction proceeds, may require longer duration. | jocpr.comresearchgate.net | |
| Solvent | Ethanol with acetic acid | Common and effective for catalyzing the condensation. | jocpr.comresearchgate.net |
| Methanol | Used in the synthesis of related Schiff bases. | jst.go.jpresearchgate.net | |
| Catalysis | Glacial Acetic Acid | Frequently used to accelerate the reaction. | jocpr.com |
| Lewis Acids (e.g., ZnCl2) | Promotes cyclization and condensation in quinoline synthesis. | rsc.org | |
| NHC-Copper Catalyst | Used in quinoline synthesis at room temperature. | rsc.org |
In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For imine synthesis, green chemistry approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures. One such approach is performing reactions under solvent-free conditions, for example, by grinding the reactants together using a mortar and pestle, which can lead to high yields in a short amount of time. derpharmachemica.com The use of water as a solvent and microwave or ultrasound irradiation are other green techniques that have been successfully applied to the synthesis of quinoline derivatives and can be extended to Schiff base formation. nih.gov
Advanced Synthetic Strategies and Derivatization
Beyond the direct condensation, advanced strategies are employed to synthesize a wide array of this compound analogues with diverse substituents and to incorporate this structural unit into more complex molecular architectures.
The synthesis of substituted analogues can be achieved by using appropriately substituted anilines or quinoline-2-carboxaldehydes in the direct condensation reaction. For example, reacting 2-chloro-3-formylquinoline with various substituted anilines yields a series of N-((2-chloroquinolin-3-yl)methylene)benzenamines. jocpr.com Similarly, using 2,6-diisopropylaniline (B50358) results in the formation of 2,6-diisopropyl-N-[(Z)-quinolin-2-ylmethylene]aniline. researchgate.net The electronic and steric properties of the substituents on both the aniline and quinoline rings can influence the reaction rate and the properties of the resulting Schiff base. For instance, electron-donating groups on the aniline ring generally increase the nucleophilicity of the amine, potentially accelerating the reaction.
Table 2: Examples of Substituted this compound Analogues
| Quinoline Precursor | Aniline Precursor | Resulting Compound | Reference |
| 2-Chloro-3-formylquinoline | Substituted anilines | N-((2-chloroquinolin-3-yl)methylene)benzenamines | jocpr.com |
| 2-Quinolinecarboxaldehyde | 2,6-Diisopropylaniline | 2,6-Diisopropyl-N-[(Z)-quinolin-2-ylmethylene]aniline | researchgate.net |
| 2-Chloro-3-formyl-quinoline | Aniline | N-(2-Chloroquinolin-3-ylmethylene)aniline | researchgate.net |
| 4-Chloro-3-nitroquinoline | Propargylamine (B41283) | 3-nitro-N-(prop-2-yn-1-yl)quinolin-4-amine | rsc.org |
The imine bond in this compound serves as a versatile functional group for the construction of more complex heterocyclic systems. The nitrogen atom and the adjacent carbon atom of the imine can participate in various cyclization reactions. For instance, Schiff bases derived from quinoline can be used as precursors for the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]quinolines. researchgate.net Additionally, the quinoline nucleus itself is a key component in the synthesis of various fused heterocyclic compounds, including pyrazolo[3,4-f]quinolines and pyridopyrimido[2,1-b:4,3-b']diquinazolines. researchgate.netnih.gov The reactivity of the this compound moiety allows for its integration into a wide range of polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. nih.gov
Exploration of Cascade and Multi-Component Reactions Involving this compound Precursors
The inherent reactivity of the imine functionality within this compound and its precursors, quinoline-2-carbaldehyde and anilines, makes them ideal substrates for cascade and multi-component reactions (MCRs). These reactions offer a powerful and efficient strategy for the synthesis of complex polycyclic and substituted quinoline derivatives in a single synthetic operation, thereby adhering to the principles of atom and step economy. Research in this area has focused on leveraging the electrophilic nature of the imine carbon and the nucleophilicity of the aniline nitrogen, often in the presence of a third reactive component, to construct diverse molecular architectures.
A prominent example of a multi-component reaction involving the precursors of this compound is the three-component coupling of an aldehyde, an amine, and an alkyne. This reaction, often catalyzed by a Lewis acid, proceeds through the in situ formation of the corresponding N-arylimine, which is subsequently attacked by the acetylide generated from the alkyne. The resulting propargylamine intermediate then undergoes cyclization and subsequent aromatization to afford highly substituted quinolines. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the quinoline core, depending on the nature of the starting materials.
Detailed research findings have demonstrated the utility of this approach. For instance, the ytterbium(III) triflate-catalyzed three-component reaction of 4-n-octyloxyaniline, 4-n-octyloxybenzaldehyde, and various terminal alkynes has been shown to produce 2,4,6-trisubstituted quinolines in good yields. scielo.br The reaction proceeds smoothly under thermal conditions, highlighting the efficiency of the cascade process.
Another significant advancement in this field is the diastereoselective synthesis of complex heterocyclic systems through cascade reactions. A notable example is the solvent-free, amorphous milled cellulose (B213188) sulfonic acid (AMCell-SO₃H) catalyzed imino Diels-Alder/intramolecular amide cyclization cascade reaction. nih.gov This multi-component reaction involves the in situ formation of an N-arylimine from an aniline and phthalaldehydic acid, which then participates in a cascade of reactions with a propenyl-phenol to yield highly functionalized dihydroisoindolo[2,1-a]quinolin-11-ones with good diastereoselectivity. nih.gov This transformation showcases the potential of using precursors of this compound in constructing intricate, biologically relevant scaffolds.
The following data tables provide a summary of representative cascade and multi-component reactions involving the precursors of this compound.
Table 1: Three-Component Synthesis of Substituted Quinolines
| Entry | Aniline | Aldehyde | Alkyne | Catalyst | Product | Yield (%) | Reference |
| 1 | 4-n-Octyloxyaniline | 4-n-Octyloxybenzaldehyde | 1-Ethynyl-4-heptyloxybenzene | Yb(OTf)₃ | 6-(Octyloxy)-2-(4-(octyloxy)phenyl)-4-(4-(heptyloxy)phenyl)quinoline | 75 | scielo.br |
| 2 | Anisidine | Anisaldehyde | 1-Ethynyl-4-octyloxybenzene | Yb(OTf)₃ | 6-Methoxy-2-(4-methoxyphenyl)-4-(4-(octyloxy)phenyl)quinoline | 70 | scielo.br |
Table 2: Diastereoselective Cascade Synthesis of Dihydroisoindolo[2,1-a]quinolin-11-ones
| Entry | Aniline | Dienophile | Acid | Catalyst | Product | Diastereomeric Ratio | Yield (%) | Reference |
| 1 | Aniline | Eugenol | Phthalaldehydic acid | AMCell-SO₃H | (6S,6aR,11R)-5,6,6a,11-Tetrahydro-6-(4-hydroxy-3-methoxyphenyl)-11-phenylisoindolo[2,1-a]quinolin-11-one | 95:5 | 85 | nih.gov |
| 2 | 4-Methylaniline | Isoeugenol | Phthalaldehydic acid | AMCell-SO₃H | (6S,6aR,11R)-5,6,6a,11-Tetrahydro-6-(4-hydroxy-3-methoxyphenyl)-2-methyl-11-phenylisoindolo[2,1-a]quinolin-11-one | 94:6 | 88 | nih.gov |
Structural Elucidation and Molecular Architecture
Spectroscopic Characterization Techniques
A suite of spectroscopic methods has been employed to elucidate the structural intricacies of N-(Quinolin-2-ylmethylene)aniline and its derivatives. These techniques offer complementary information, leading to an unambiguous assignment of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of quinoline-based Schiff bases is characterized by distinct signals corresponding to the aromatic protons of the quinoline (B57606) and aniline (B41778) rings, as well as the key azomethine proton (-CH=N-). For analogous compounds, the aromatic protons typically resonate in the downfield region between δ 7.0 and 8.5 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The azomethine proton signal is a particularly diagnostic singlet, often observed further downfield, in the range of δ 8.5-9.5 ppm, confirming the formation of the Schiff base linkage.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. The carbon atom of the azomethine group (C=N) is a key diagnostic peak, typically appearing in the range of δ 144-162 ppm mdpi.com. The aromatic carbons of the quinoline and aniline moieties display a series of signals in the δ 110-150 ppm region. The specific chemical shifts are influenced by the electronic effects of the substituents on the aniline ring.
¹⁵N NMR Spectroscopy: While specific ¹⁵N NMR data for this compound is not available in the provided search results, this technique is highly valuable for directly probing the electronic environment of the nitrogen atoms. For Schiff bases, the ¹⁵N chemical shift of the imine nitrogen is sensitive to substitution and conjugation effects, providing insights into the electronic structure of the C=N bond.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the unambiguous assignment of ¹H and ¹³C signals, especially in complex aromatic systems.
COSY spectra reveal proton-proton coupling networks within the quinoline and aniline rings, allowing for the assignment of adjacent protons.
HSQC experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
HMBC spectra establish long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and confirming the connectivity between the quinoline and aniline fragments via the azomethine bridge.
The conformational dynamics of this compound can also be studied using variable temperature NMR experiments. These studies can provide information on the rotational barriers around the C-N single bonds and potential E/Z isomerization of the C=N double bond.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Analogs of this compound
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Azomethine (-CH=N-) | 8.5 - 9.5 | 144 - 162 |
| Quinoline Aromatic Protons | 7.5 - 8.5 | 118 - 150 |
| Aniline Aromatic Protons | 7.0 - 7.8 | 112 - 149 |
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The most diagnostic absorption band in the FT-IR spectrum is that of the azomethine (C=N) stretching vibration. This band typically appears in the region of 1600-1650 cm⁻¹ and is a clear indicator of Schiff base formation rsc.org. The exact position of this band can be influenced by the electronic nature of the substituents on the aniline ring.
Other characteristic vibrational bands include:
Aromatic C-H stretching: Observed above 3000 cm⁻¹.
Aromatic C=C stretching: Typically found in the 1450-1600 cm⁻¹ region.
C-N stretching: Usually appears in the 1180-1360 cm⁻¹ range.
The FT-IR spectrum of a related compound, 3-(benzyl)-2-phenylquinoline, shows characteristic peaks at 3029 cm⁻¹ (aromatic C-H stretch), and several bands in the 1624-1419 cm⁻¹ region corresponding to aromatic C=C and C=N stretching vibrations rsc.org.
Table 2: Characteristic FT-IR Absorption Bands for this compound and its Analogs
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | > 3000 |
| Azomethine (C=N) Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1180 - 1360 |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which provides further structural confirmation. In techniques like Electrospray Ionization (ESI-MS), the molecule is typically observed as a protonated molecular ion [M+H]⁺. The high-resolution mass spectrometry (HRMS) of this ion allows for the determination of the exact molecular formula.
The fragmentation of quinoline-based Schiff bases upon ionization often involves cleavage at the azomethine linkage. This can lead to the formation of characteristic fragment ions corresponding to the quinoline-2-carboxaldehyde cation and the aniline radical cation, or their respective protonated forms. The fragmentation pattern of related quinoline derivatives often shows the loss of the aniline moiety as a neutral molecule or radical, leading to a prominent peak corresponding to the quinoline fragment rsc.org. For example, in the mass spectrum of 3-(benzyl)-2-phenylquinoline, the molecular ion peak [M]⁺ is observed at m/z 295 rsc.org.
Studies on the relationship between the molecular structure and Raman spectra of quinolines have shown that specific vibrational modes are sensitive to substitution and protonation states scielo.org.za. The in-plane and out-of-plane ring deformation modes provide a characteristic "fingerprint" for the molecule.
X-ray Crystallography and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.
While the crystal structure of this compound itself is not detailed in the provided search results, the structures of several closely related Schiff bases derived from quinoline-2-carboxaldehyde have been determined nih.govresearchgate.netresearchgate.net. These structures consistently show several key features:
E-Configuration: The Schiff bases adopt an E configuration about the C=N double bond, which is the thermodynamically more stable arrangement.
Planarity: The quinoline ring system is planar. The aniline ring is also largely planar, but there is typically a significant dihedral angle between the quinoline and aniline ring systems. For instance, in N-(2-Chloroquinolin-3-ylmethylene)aniline, the dihedral angle between the quinoline and aniline planes is 16.61(2)° nih.gov. In 2,6-Diisopropyl-N-[(Z)-quinolin-2-ylmethylene]aniline, this angle is 55.01(8)°, likely due to steric hindrance from the isopropyl groups researchgate.net.
Bond Lengths and Angles: The C=N double bond length is typically in the range of 1.27-1.28 Å. The bond angles around the sp²-hybridized carbon and nitrogen atoms of the azomethine group are close to 120°.
These crystallographic studies confirm the fundamental molecular architecture of this compound as a largely planar molecule with a defined stereochemistry at the imine bond.
Table 3: Typical Bond Lengths and Angles for Schiff Bases Derived from Quinoline-2-carboxaldehyde
| Parameter | Typical Value |
|---|---|
| C=N Bond Length | 1.27 - 1.28 Å |
| C-N (Aniline) Bond Length | ~1.41 Å |
| C-C (Quinoline-CH=N) Bond Length | ~1.47 Å |
| C=N-C Bond Angle | ~119° |
| C-C=N Bond Angle | ~120° |
Coordination Chemistry and Metal Complexation
Ligand Design Principles and Chelation Properties
The coordinating ability of N-(Quinolin-2-ylmethylene)aniline is rooted in its specific molecular structure, which features multiple potential donor atoms. This allows for the formation of stable chelate rings with a variety of metal ions.
Identification of Primary and Secondary Coordination Sites
This compound and its derivatives act as bidentate or tridentate ligands, coordinating with metal ions through specific nitrogen and, in some cases, oxygen or sulfur atoms. The primary coordination sites are the nitrogen atom of the azomethine group (–CH=N–) and the nitrogen atom of the quinoline (B57606) ring. bendola.commdpi.com This dual coordination forms a stable five-membered chelate ring with the metal center.
In derivatives of this compound, other functional groups can act as secondary coordination sites. For instance, in Schiff bases derived from 3-formyl-2-mercaptoquinoline, coordination occurs through the azomethine nitrogen and the thiolate sulfur. researchgate.net Similarly, for ligands derived from salicylaldehyde, the phenolic oxygen atom participates in chelation along with the azomethine nitrogen. mdpi.comresearchgate.net The presence of a hydroxyl group on the quinoline moiety, as in 8-hydroxyquinoline (B1678124) derivatives, also introduces an oxygen donor site. mdpi.com
Influence of Substituents on Ligand Donor Strength and Metal Affinity
The electronic properties of substituents on both the quinoline and aniline (B41778) rings can significantly influence the ligand's donor strength and its affinity for different metal ions. Electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), on the aniline ring increase the electron density on the azomethine nitrogen, thereby enhancing its basicity and coordinating ability. rsc.orgsemanticscholar.org Conversely, electron-withdrawing groups, like nitro (-NO2) or chloro (-Cl), decrease the electron density, which can weaken the metal-ligand bond. nih.govekb.eg
The position of these substituents also plays a crucial role. For example, a substituent at the ortho position of the aniline ring can introduce steric hindrance, potentially affecting the geometry of the resulting metal complex. The presence of substituents can also impact the electronic structure and photophysical properties of the complexes. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the Schiff base ligand with a corresponding metal salt in a suitable solvent.
Preparation of Complexes with Diverse Transition and Main Group Metal Ions
A wide array of metal complexes have been synthesized using this compound and its analogues as ligands. These include complexes with transition metals such as Cu(II) , Co(II) , Ni(II) , Zn(II) , Cd(II) , Hg(II) , Fe(III) , Cr(III) , Pd(II) , Ir(III) , and Rh(III) , as well as the main group metal ion La(III) . bendola.commdpi.commdpi.comrsc.orgsemanticscholar.orgdtic.mil
The synthesis of these complexes often involves straightforward methods. For instance, complexes of (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline with Zn(II) , Cd(II) , and Hg(II) were prepared by reacting the ligand with the respective metal chlorides, nitrates, or acetates. rsc.org Similarly, Cu(II) complexes have been synthesized by reacting anilido-aldimine ligands with copper(II) chloride. semanticscholar.org The reaction conditions, such as solvent and temperature, can be optimized to obtain crystalline products suitable for single-crystal X-ray diffraction analysis.
| Metal Ion | Ligand Derivative | Resulting Complex Stoichiometry/Formula | Reference |
|---|---|---|---|
| Zn(II) | (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline | [ZnLCl₂] | rsc.org |
| Cd(II) | (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline | [CdL(OAc)₂]₃ | rsc.org |
| Hg(II) | (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline | [HgLCl₂] | rsc.org |
| Cu(II) | 2-(ArNC(H))C₆H₄-HNC₉H₆N | Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl | semanticscholar.org |
| Co(II) | Schiff base from 3-formyl-2-mercaptoquinoline | ML₂ · 2H₂O | researchgate.net |
| Ni(II) | Schiff base from 3-formyl-2-mercaptoquinoline | ML₂ · 2H₂O | researchgate.net |
| Fe(III) | Schiff base from quinoline-3-carbohydrazide (B3054276) | [FeL₂Cl₂(OH)] | mdpi.com |
| Cr(III) | Schiff base from quinoline-3-carbohydrazide | [Cr-HQ] | mdpi.com |
| La(III) | N-salicylidene aniline and 1,10-phenanthroline | [La(L)(phen)(H₂O)₂Cl]Cl₂ | mdpi.com |
Spectroscopic Signatures of Metal Complexation: Shifts in UV-Vis, IR, and NMR Spectra upon Coordination
The formation of metal complexes with this compound is accompanied by distinct changes in various spectroscopic signatures.
Infrared (IR) Spectroscopy: A key indicator of complexation is the shift in the stretching frequency of the azomethine group (ν(C=N)). This band, typically observed in the free ligand, shifts to a lower or higher frequency upon coordination to a metal ion, confirming the involvement of the azomethine nitrogen in bonding. mdpi.com For example, in mixed ligand complexes of N-salicylidene aniline, the ν(C=N) band shifted to lower frequencies in all metal complexes. mdpi.com New bands corresponding to metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) or metal-sulfur (M-S) bonds may also appear in the far-IR region of the spectrum. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes differ from that of the free ligand. The π → π* and n → π* intraligand transitions observed in the ligand's spectrum often shift upon complexation. mdpi.comrsc.org Additionally, new absorption bands may appear in the visible region due to d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) transitions. mdpi.comnih.gov For instance, the electronic absorption spectrum of a Cu(II) complex showed two bands at 464 and 620 nm, assigned to d-d transitions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II)), the chemical shift of the azomethine proton (–CH=N–) is typically affected by coordination. rsc.orgnih.gov This proton signal may shift downfield or upfield upon complexation, providing further evidence of the azomethine nitrogen's involvement in bonding. For Schiff bases derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 8-aminoquinoline (B160924), the azomethine proton signal shifted to a lower energy relative to the free ligand in its ¹H NMR spectrum. bendola.com
| Spectroscopic Technique | Key Observation upon Complexation | Reference |
|---|---|---|
| IR Spectroscopy | Shift in the azomethine ν(C=N) stretching frequency. Appearance of new M-N, M-O, or M-S bands. | mdpi.commdpi.com |
| UV-Vis Spectroscopy | Shifts in intraligand (π → π, n → π) transitions. Appearance of new d-d or LMCT bands. | mdpi.comrsc.orgmdpi.comnih.gov |
| NMR Spectroscopy | Shift in the chemical shift of the azomethine proton. | bendola.comrsc.orgnih.gov |
Geometrical and Electronic Structure of Metal Complexes
The coordination of this compound and its derivatives to metal ions leads to the formation of complexes with diverse geometries and electronic structures, which are often elucidated using single-crystal X-ray diffraction and theoretical calculations.
The geometry around the central metal ion is influenced by factors such as the coordination number, the nature of the metal ion, and the steric and electronic properties of the ligand. For example, complexes of (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline with Zn(II), Cd(II), and Hg(II) have been shown to form 3D networks, 2D layers, and 1D chains. rsc.org In some Cu(II) complexes with anilido-aldimine ligands, the copper atom adopts a slightly distorted square-planar geometry. semanticscholar.org Octahedral geometries have been proposed for Co(II) and Ni(II) complexes with Schiff bases derived from 3-formyl-2-mercaptoquinoline. researchgate.net
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental data. These calculations can provide insights into the electronic transitions observed in UV-Vis spectra and help to understand the nature of the metal-ligand bonding. rsc.org For instance, TD-DFT calculations have shown a good correlation with the UV-Vis absorption assigned to π → π* intraligand transitions in some IIB group metal complexes. rsc.org
Elucidation of Coordination Geometries
The versatility of this compound and its derivatives as ligands is evident in the array of coordination geometries adopted by their metal complexes. These geometries are influenced by factors such as the size and electronic configuration of the metal ion, the steric bulk of the ligand, and the coordinating ability of counter-ions or solvent molecules. While crystallographic data for complexes of the parent this compound are not extensively reported, studies on closely related quinoline-based Schiff bases provide significant insights into the expected coordination environments.
Distorted Trigonal Bipyramidal: This five-coordinate geometry is observed in some Schiff base complexes. For instance, a cadmium(II) complex with a quinoline-derived Schiff base, 2-(1H-indol-3-yl)-N-(quinolin-2-ylmethylene)ethanamine, adopts a distorted trigonal bipyramidal geometry. researchgate.net In this arrangement, the quinoline nitrogen and an oxygen atom from a dimethylformamide solvent molecule occupy the axial positions. researchgate.net This geometry is also seen in certain nickel(II) complexes, where it is considered an unusual structure for five-coordinate Ni(II). science.gov
Distorted Tetrahedral: Four-coordinate complexes of quinoline-based Schiff bases can exhibit a distorted tetrahedral geometry. This is particularly common for metal ions like Zn(II) and Ag(I). mdpi.comresearchgate.net For example, silver(I) complexes with quinoline functionalized Schiff bases have been reported to adopt a pseudo-tetrahedral geometry. mdpi.com Theoretical studies on palladium(II) complexes of a Schiff base derived from 8-aminoquinoline also suggest the possibility of a distorted tetrahedral skeleton. bendola.com
Distorted Square Planar: Square planar geometry is a common coordination mode for d8 metal ions like Ni(II), Pd(II), and Cu(II). researchgate.netscience.govuni-siegen.de In heteroleptic Ni(II) complexes, a slightly distorted square-planar geometry is often observed. science.gov Theoretical calculations for Cu(II) and Zn(II) complexes with a quinoline Schiff base derivative have shown a distorted square-planar environment around the metal ion. bendola.combendola.com The distortion from ideal square planar geometry can be attributed to factors like the Jahn-Teller effect or steric constraints imposed by the ligand. uni-siegen.destackexchange.com
Octahedral: Six-coordinate octahedral geometry is frequently encountered in complexes of first-row transition metals with quinoline-based Schiff bases. mdpi.commdpi.com This geometry is often achieved through the coordination of two Schiff base ligands and two additional ligands, such as water molecules or anions, in the axial positions. bendola.commdpi.com For example, Co(II) and Ni(II) complexes with a Schiff base derived from 8-aminoquinoline form octahedral complexes with two water molecules completing the coordination sphere. bendola.combendola.com Similarly, iron(III) and cobalt(III) complexes with Schiff bases derived from quinoline-3-carbohydrazide have been proposed to have octahedral structures. mdpi.com
| Metal Ion | Ligand System | Coordination Geometry | Reference(s) |
| Cd(II) | 2-(1H-indol-3-yl)-N-(quinolin-2-ylmethylene)ethanamine | Distorted Trigonal Bipyramidal | researchgate.net |
| Ag(I) | Quinoline functionalized Schiff base | Pseudo Tetrahedral | mdpi.com |
| Ni(II) | Heteroleptic α-diimine-catecholate | Distorted Square Planar | science.gov |
| Co(II) | Schiff base from 8-aminoquinoline | Octahedral | bendola.combendola.com |
| Fe(III) | Schiff base from quinoline-3-carbohydrazide | Octahedral | mdpi.com |
Conformational Changes and Stereochemical Outcomes upon Metal Binding
The process of metal binding to this compound and its analogs can induce significant conformational changes in the ligand, leading to specific stereochemical outcomes. The free ligand itself possesses a degree of rotational freedom, particularly around the C-C bond connecting the imine group to the quinoline ring and the C-N bond of the aniline group. nih.govresearchgate.net
A study on the closely related (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline revealed that intermolecular interactions in the aggregate state lead to intramolecular conformational changes. rsc.org This restriction of intramolecular rotation (RIR) upon aggregation is a phenomenon that can be enhanced by metal coordination, leading to well-defined stereochemical structures in the resulting complexes. rsc.org The stereochemistry of the final complex is therefore a result of a delicate interplay between the inherent conformational preferences of the ligand and the geometric demands of the metal center.
Formation of Supramolecular Metal-Organic Assemblies
The ability of this compound-type ligands to form extended supramolecular structures upon complexation with metal ions is a significant aspect of their coordination chemistry. These assemblies are constructed through a combination of coordinative bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org The dimensionality of these structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks.
A notable example is the series of IIB group metal complexes with (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline (L). rsc.org The nature of the metal and the counter-anion dictates the final supramolecular architecture:
1D Chains: The mercury(II) complex, [HgLCl₂], forms 1D chains. rsc.org Similarly, other quinoline-based complexes have been shown to form 1D zig-zag chains. nih.gov These chains are often propagated through bridging ligands or intermolecular interactions. researchgate.netresearchgate.netmdpi.com
2D Layers: The zinc(II) complex with nitrate (B79036) as a counter-anion, [ZnL(NO₃)₂], assembles into 2D layers. rsc.org These layered structures are typically held together by weaker intermolecular forces between the 1D chains.
3D Networks: The zinc(II) and cadmium(II) acetate (B1210297) complexes, [ZnL(OAc)₂]₃ and [CdL(OAc)₂]₃, as well as the zinc(II) chloride complex, [ZnLCl₂], all exhibit 3D networks. rsc.org These intricate architectures are a result of extensive hydrogen bonding and π-π stacking interactions that link the individual complex units in all three dimensions. Other quinoline derivatives have also been reported to form 3D supramolecular networks. researchgate.net
| Complex | Dimensionality | Key Intermolecular Interactions | Reference |
| [HgLCl₂] (L = (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline) | 1D Chain | - | rsc.org |
| [ZnL(NO₃)₂] (L = (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline) | 2D Layer | - | rsc.org |
| [ZnLCl₂] (L = (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline) | 3D Network | C-H···Cl hydrogen bonding, π-π stacking | rsc.org |
| [ZnL(OAc)₂]₃ (L = (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline) | 3D Network | C-H···O hydrogen bonding, π-π stacking | rsc.org |
| [CdL(OAc)₂]₃ (L = (E)-4-methyl-N-((quinolin-2-yl)ethylidene)aniline) | 3D Network | C-H···O hydrogen bonding, π-π stacking | rsc.org |
Photophysical Properties and Optoelectronic Applications
Electronic Absorption and Emission Characteristics
The interaction of N-(Quinolin-2-ylmethylene)aniline with light reveals a complex interplay of electronic transitions and environmental influences, which are crucial for its potential applications.
UV-Visible Spectroscopy: Analysis of Electronic Transitions and Intramolecular Charge Transfer (ICT) Phenomena
The electronic absorption spectrum of this compound and its derivatives is characterized by absorption bands that are attributed to π→π* and n→π* electronic transitions. semanticscholar.orgresearchgate.net In many quinoline (B57606) derivatives, these transitions are responsible for their characteristic UV-Vis absorption. semanticscholar.org For instance, theoretical calculations on related quinoline-based Schiff base ligands have shown a good correlation with experimental UV-vis absorption, assigning them to π → π* intraligand transitions. rsc.orgnih.gov
The phenomenon of intramolecular charge transfer (ICT) is also a significant aspect of the photophysics of these molecules. The molecular packing and theoretical calculations on related zinc(II)-Schiff base complexes demonstrate that multiple intermolecular interactions can enhance the ICT characteristics, leading to effective emission enhancement. rsc.orgresearchgate.net
Fluorescence Spectroscopy: Quantum Yield Determination, Stokes Shift Analysis, and Aggregation-Induced Emission Enhancement (AIEE)
This compound and its derivatives often exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly. For example, some trifluoromethylated quinoline-phenol Schiff bases have shown quantum yields ranging from low to good in different solvents (e.g., Φf = 0.12–0.80 in CHCl3). beilstein-journals.orgbeilstein-journals.org In contrast, some 2-quinolinone derivatives have displayed lower quantum yields, with one derivative, PAV-5, having a ΦF of 2.3%. depaul.edu
The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is another important parameter. Larger Stokes shifts are often observed in more polar solvents. beilstein-journals.orgbeilstein-journals.org For instance, certain quinoline-phenol Schiff bases exhibited larger Stokes shifts in DMSO (65–150 nm) and MeOH (65–130 nm) compared to CHCl3 (59–85 nm). beilstein-journals.orgbeilstein-journals.org
A particularly interesting phenomenon observed in some derivatives is Aggregation-Induced Emission Enhancement (AIEE). rsc.orgnih.gov In this effect, the molecule is weakly emissive in solution but becomes strongly fluorescent in an aggregated state. rsc.orgnih.gov This is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which minimizes non-radiative decay pathways. rsc.orgnih.gov For example, certain quinoline-based zinc(II)-Schiff base complexes exhibit remarkable AIEE in acetonitrile/diethyl ether mixtures. rsc.orgresearchgate.net The emission intensity and lifetime of some of these complexes have been shown to increase with mechanical grinding and a reduction in temperature, which is also linked to their AIEE properties. rsc.orgnih.gov
Table 1: Photophysical Data for Selected Quinoline Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) |
|---|---|---|---|---|---|
| Trifluoromethylated quinoline-phenol Schiff base | CHCl₃ | - | - | 0.12–0.80 | 59–85 |
| Trifluoromethylated quinoline-phenol Schiff base | DMSO | - | - | 0.20–0.75 | 65–150 |
| Trifluoromethylated quinoline-phenol Schiff base | MeOH | - | - | 0.13–0.85 | 65–130 |
| Quinolinium 4-aminobenzoate (B8803810) (ABAQ) | - | - | - | - | - |
| (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline complexes | Aggregate State | - | 518–524 | - | - |
| Imidazolium based hydrazone (crystal) | - | - | 530 | - | 176 |
| Pyridinium based hydrazone (crystal) | - | - | 688 | - | 308 |
Solvatochromism: Influence of Solvent Polarity on Absorption and Emission Spectra
Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a prominent feature of this compound and its analogs. The absorption and emission spectra of these compounds are often sensitive to the polarity of the solvent. researchgate.net For some Schiff bases, both positive and negative solvatochromism have been observed, with the behavior being strongly dependent on the hydrogen bond abilities and polarizability of the solvent. nih.gov Studies on quinolin-8-yl 2-hydroxybenzoate have shown that the spectral shifts in absorption and fluorescence are effectively controlled by dispersion-polarization forces, which describe non-specific interactions. semanticscholar.orgresearchgate.net
Advanced Spectroscopic Investigations and Phenomena
To gain a deeper understanding of the excited-state dynamics and potential applications of this compound, more advanced spectroscopic techniques have been employed.
Time-Resolved Spectroscopy for Excited State Lifetimes and Dynamics
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state lifetimes and dynamics of fluorescent molecules. instras.com This technique can provide information on processes that occur on the nanosecond timescale, such as collisional quenching, solvent relaxation, and energy transfer. instras.com For instance, the excited-state lifetime of 9-cyanoanthracene in ethanol (B145695) was determined to be 11.42 ns using this method. instras.com In another example, the excited-state dynamics of melamine (B1676169) were found to have a decay time of approximately 13 ps. mdpi.com Such studies are crucial for understanding the photophysical behavior and designing molecules with specific excited-state properties.
Investigation of Non-Linear Optical (NLO) Properties
Quinoline derivatives have attracted interest for their potential in non-linear optics (NLO). mdpi.comnasc.ac.in NLO materials can alter the properties of light passing through them and have applications in areas like optical limiting and switching. nasc.ac.in The NLO behavior of a compound is related to its molecular structure and electronic properties, such as the electric dipole moment, polarizability, and hyperpolarizability. nasc.ac.in Computational studies using density functional theory (DFT) have been employed to investigate the NLO properties of quinolinium derivatives, with results indicating their potential as third-order NLO materials. mdpi.comnasc.ac.in For example, quinolinium 4-aminobenzoate (ABAQ) has been identified as a promising material for optical limiting and switching applications. nasc.ac.in
Exploring Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process where a proton is transferred within a molecule upon photoexcitation. This phenomenon is a subject of extensive research in molecules like this compound derivatives, particularly those structurally modified to facilitate such a transfer. The process typically requires a specific molecular geometry where a proton-donating group (like a hydroxyl, -OH, or thiol, -SH) is positioned in close proximity to a proton-accepting atom (like the imine nitrogen) nih.govmdpi.com.
In Schiff bases derived from quinoline, the ESIPT mechanism is characterized by a dual emission spectrum with a large Stokes shift, which is the difference between the absorption and emission maxima rsc.org. For instance, in some azomethinocoumarin systems, which also feature a Schiff base linkage, the Stokes shift can be as large as 11,000 cm⁻¹, a clear indicator of ESIPT mdpi.com. Upon excitation, the molecule in its initial enol form (E) undergoes a rapid, barrierless proton transfer to form an excited-state keto tautomer (K). This tautomer then relaxes to its ground state via fluorescence, resulting in an emission at a significantly longer wavelength compared to the normal emission from the enol form mdpi.comrsc.org.
While the parent compound this compound lacks the requisite ortho-hydroxyl group on the aniline (B41778) ring for classical ESIPT, its derivatives are specifically designed to study this process. The synthesis of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols, for example, introduces a phenolic hydroxyl group ortho to the imine bond, creating the necessary conditions for ESIPT beilstein-journals.orgbeilstein-journals.org. Computational and experimental studies on related systems, such as 8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol, have shown that the relative energies of the different tautomeric forms in both the ground (S0) and first excited (S1) states govern the proton transfer pathway rsc.org. The position of the nitrogen atom in the quinoline ring and the electronic nature of substituents can have a key influence on the emission profile and the efficiency of the proton transfer process rsc.orgmdpi.com.
The table below summarizes photophysical properties of related quinoline-based compounds that exhibit ESIPT, demonstrating the characteristic large Stokes shifts.
| Compound Family | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| 8-(1H-Benzo[d]imidazol-2-yl)quinolin-7-ol (HQB) | Various | 360 | 420 (Normal), 570 (Tautomer) | 60, 210 | rsc.org |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | CHCl₃ | 400 | 459 | 59 | beilstein-journals.orgbeilstein-journals.org |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | DMSO | 415 | 565 | 150 | beilstein-journals.orgbeilstein-journals.org |
| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | MeOH | 410 | 540 | 130 | beilstein-journals.orgbeilstein-journals.org |
Applications in Optoelectronic Devices and Materials
The unique photophysical properties of quinoline-based Schiff bases, including this compound and its derivatives, make them attractive candidates for a variety of applications in optoelectronic devices and materials. Their extensive π-conjugated systems lead to strong luminescence and potential for use in advanced technologies. mdpi.comnih.gov
Integration into Organic Light-Emitting Diodes (OLEDs) as Luminescent Components
Quinoline scaffolds are well-regarded for their luminescent properties and high electroluminescence efficiency, which are critical for applications in organic light-emitting diodes (OLEDs). mdpi.comnih.gov While direct integration of the parent this compound into OLEDs is not extensively documented, numerous studies focus on synthesizing new quinoline derivatives with enhanced fluorescence for this purpose. nih.gov The key to a successful OLED emitter is a high fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted light. Researchers have developed novel quinoline derivatives through reactions of aromatic amines and aldehydes, yielding compounds with significant fluorescence activities. nih.gov For instance, certain newly synthesized quinolines exhibit intense green light emission with quantum yields as high as 0.78 and average fluorescence lifetimes of 6.20 ns, making them excellent candidates for luminescent components in OLEDs. nih.gov The structural modification of the quinoline backbone plays a crucial role in enhancing these fluorescent properties. nih.gov
The table below presents the photophysical data for a selection of newly synthesized quinoline derivatives, highlighting their suitability for OLED applications.
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Average Lifetime (τ, ns) | Reference |
| 4h | 415 | 520 | 0.78 | 6.20 | nih.gov |
| 4e | 415 | 525 | 0.52 | 5.30 | nih.gov |
| 4g | 415 | 510 | 0.45 | 4.10 | nih.gov |
Development of Fluorescent Sensors and Chemosensors for Specific Analytes (e.g., Metal Ions)
The this compound framework is a highly effective platform for designing fluorescent sensors for specific analytes, particularly metal ions. semanticscholar.orgmdpi.com The nitrogen atoms in the quinoline ring and the imine (-CH=N-) group can act as effective chelating sites for metal ions. semanticscholar.orgnih.gov This binding event often leads to a significant change in the compound's fluorescence properties, a mechanism known as chelation-enhanced fluorescence (CHEF), allowing for sensitive and selective detection. semanticscholar.org
Derivatives of this compound have been successfully developed for the detection of various metal ions, including zinc (Zn²⁺) and lead (Pb²⁺). semanticscholar.orgnih.gov For example, a sensor based on a reduced Schiff base of a quinoline-2-ylmethyl derivative demonstrated selective sensing of Zn²⁺ in an aqueous medium with a detection limit as low as 5 parts-per-billion (ppb). semanticscholar.org Another quinoline-based Schiff base sensor showed a rapid "on-off" response to Pb²⁺ ions, with a fluorescence detection limit of 9.9 x 10⁻⁷ M. nih.gov The sensing mechanism can also be ratiometric, where the addition of the analyte causes the intensity of one emission peak to decrease while a new peak appears at a different wavelength. A gelator containing the quinoline Schiff base moiety was able to detect Zn²⁺ ratiometrically, with the fluorescence color changing from blue to yellow-green and a detection limit of 5.51 μM. nih.gov
The table below summarizes the performance of various fluorescent sensors based on the this compound scaffold for detecting metal ions.
| Sensor Base | Analyte | Medium | Detection Limit | Fluorescence Response | Reference |
| N,N'-bis(quinolin-2-ylmethyl)butane-1,4-diamine derivative | Zn²⁺ | Aqueous | 5 ppb | Chelation-Enhanced Fluorescence | semanticscholar.org |
| Mono Schiff base of quinoline | Pb²⁺ | Semi-aqueous | 9.9 x 10⁻⁷ M | Fluorescence Quenching ("On-Off") | nih.gov |
| Quinoline-Schiff base gelator | Zn²⁺ | 1,4-dioxane | 5.51 μM | Ratiometric (Blue to Yellow-Green Emission) | nih.gov |
| (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | Ag⁺ | Ethanol | - | Forms a 2:1 ligand-to-metal complex | mdpi.com |
Random Laser Properties in Hybrid Materials (e.g., with ZnO Nanoparticles)
Random lasers are a unique class of lasers that utilize a highly disordered or random medium for light amplification, eliminating the need for a conventional resonant optical cavity. mdpi.compdx.edu The feedback mechanism in these lasers relies on recurrent light scattering. iaea.org Hybrid materials combining a fluorescent dye with scattering nanoparticles are promising candidates for creating such random lasers. mdpi.com
Research has demonstrated that derivatives of this compound are effective as the gain medium in these systems. mdpi.com Specifically, a study on N-(quinolin-3-ylmethylene)anilines showed that these compounds possess the requisite optical properties for lasing applications. mdpi.com In this work, a quinoline derivative with a high fluorescence quantum yield (0.3) and a significant Stokes shift (60 nm) was dispersed with zinc oxide (ZnO) nanoparticles. mdpi.com The quinoline compound provides the optical gain when pumped with an external light source, while the ZnO nanoparticles, with an average size of around 90 nm, act as the scattering centers to provide the necessary feedback for lasing action. mdpi.com This combination of a quinoline-based Schiff base with ZnO nanoparticles represents a simple yet effective method for fabricating random lasers. mdpi.comresearchgate.net
| Component | Function | Material/Compound | Key Property/Parameter | Reference |
| Gain Medium | Provides optical amplification | N-(quinolin-3-ylmethylene)aniline derivative | Quantum Yield (Q.Y.) = 0.3; Stokes Shift = 60 nm | mdpi.com |
| Scattering Medium | Provides optical feedback | Zinc Oxide (ZnO) Nanoparticles | Average Particle Size = 90 nm | mdpi.com |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations have been widely employed to investigate various aspects of N-(Quinolin-2-ylmethylene)aniline, from its fundamental electronic structure to the prediction of its spectroscopic signatures.
The electronic properties of this compound and related Schiff bases are of significant interest due to their potential in various applications, including nonlinear optics and materials science. researchgate.net DFT calculations are instrumental in understanding these properties.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. nih.gov For a related compound, N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine (DQMBD), the HOMO-LUMO energy gap was calculated to be 3.3080 eV using the B3LYP/6-311++G(d,p) level of theory. bookpi.org This energy gap is a key indicator of the molecule's kinetic stability and its resistance to charge transfer. scielo.br
In quinoline (B57606) derivatives, the distribution of electron density in the frontier orbitals is often localized on specific parts of the molecule. For instance, in some quinoline-amide derivatives, the HOMO is concentrated on the amide and an aryl ring, while the LUMO is primarily located on the quinoline ring. nih.gov This separation of charge density is characteristic of molecules with potential for charge transfer, which is relevant for applications in optoelectronics. researchgate.net
The distribution of charges within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. These calculations provide a visual representation of the electron density distribution and are essential for predicting intermolecular interactions.
Table 1: Calculated Electronic Properties of a Related Quinoline Schiff Base
| Parameter | Value | Method |
| HOMO-LUMO Energy Gap | 3.3080 eV | B3LYP/6-311++G(d,p) |
Data for N1,N1-diethyl-N4-(quinolin-2-ylmethylene)benzene-1,4-diamine (DQMBD) bookpi.org
Determining the most stable three-dimensional structure of this compound is fundamental to understanding its properties. DFT methods are used to perform geometrical optimization, which involves finding the lowest energy conformation of the molecule. scispace.comscispace.com For related Schiff bases, these calculations have shown that the molecule often adopts a non-planar conformation. researchgate.net
For example, in 2,6-diisopropyl-N-[(Z)-quinolin-2-ylmethylene]aniline, the dihedral angle between the two aromatic ring systems is 55.01 (8)°. researchgate.net In another related compound, N-(2-Chloroquinolin-3-ylmethylene)aniline, the dihedral angle between the quinoline and phenylamine planes is 16.61 (2)°. nih.gov The planarity or non-planarity of the molecule has significant implications for its crystal packing and intermolecular interactions. researchgate.net
Conformational analysis involves exploring the different possible spatial arrangements of the atoms in a molecule and their relative energies. nih.gov This is particularly important for flexible molecules where rotation around single bonds can lead to different conformers. Potential energy surface scans are performed to identify all low-energy conformations, which are then used for further calculations. scispace.com
DFT calculations have become a powerful tool for predicting and interpreting spectroscopic data, providing a valuable link between theoretical models and experimental observations.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is crucial for structure elucidation. nih.gov DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can calculate NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net While DFT calculations can provide good predictions, recent advancements have shown that combining DFT-calculated descriptors with machine learning models can achieve even higher accuracy. nih.govescholarship.org
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and help assign them to specific electronic transitions, typically π-π* or n-π* transitions. researchgate.net For quinoline derivatives, the absorption spectra are often characterized by bands in the range of 280 to 510 nm. researchgate.net
IR Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. materialsciencejournal.org By comparing the calculated frequencies with experimental data, a detailed assignment of the vibrational modes can be made. sphinxsai.com It is common practice to scale the calculated frequencies to better match the experimental values. researchgate.net For aniline (B41778), for example, the calculated N-H stretching frequencies show good agreement with experimental values. materialsciencejournal.org
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Related Compounds
| Spectroscopic Technique | Experimental Value | Calculated Value | Method | Compound |
| 13C NMR (ppm) | Varies | Varies (RMS errors < 2.0 ppm) | PBE1PBE/6-311G(2d,2p) | Quinolone derivatives researchgate.net |
| UV-Vis λmax (nm) | 300-500 | 327-340 | TD-DFT/PCM | 6-Aminoquinoline researchgate.net |
| IR (cm⁻¹) N-H stretch | 3508, 3422 | 3502, 3408 | B3LYP/6-31G(d) | Aniline materialsciencejournal.org |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the formation of this compound.
The formation of a Schiff base involves the condensation reaction between an amine and a carbonyl compound. nih.gov Computational methods can be used to model this reaction and identify the transition state, which is the highest energy point along the reaction pathway. nih.gov
The mechanism for the formation of related Schiff bases has been proposed to proceed through a nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. nih.gov Transition state theory (TST) can be used to estimate the thermo-kinetic features of these reaction steps. nih.gov For the synthesis of quinolines from aniline and propanol, N-phenylpropan-1-imine has been proposed as a key intermediate. researchgate.net
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. researchgate.net This profile reveals the activation energies (kinetic barriers) for each step of the reaction.
For the tautomerization of a related quinoline derivative, the barrier heights were found to be significant, around 38.80 kcal/mol in the gas phase. nih.gov Understanding these energetic barriers is crucial for predicting reaction rates and identifying the most favorable reaction pathways. For instance, in the synthesis of quinolines, computational studies can help to determine whether a Lewis acid or a Brønsted acid-catalyzed pathway is more likely. researchgate.net
Advanced Theoretical Models
Advanced theoretical models are indispensable for elucidating the electronic structure and predicting the behavior of complex organic molecules like this compound. These computational methods provide deep insights into properties that can be challenging to explore experimentally.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful quantum mechanical method for investigating the electronic excited states of molecules. researchgate.netuci.edu It is an extension of Density Functional Theory (DFT) designed to describe the response of electrons to time-dependent electromagnetic fields, such as light. researchgate.net This makes TD-DFT particularly well-suited for predicting and interpreting the photophysical properties of molecules like this compound, which arise from the absorption of light and subsequent relaxation processes. nsf.govnih.gov
The primary application of TD-DFT is the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. nsf.gov These calculated energies can be directly correlated with the absorption maxima (λmax) observed in experimental UV-Visible absorption spectra. Furthermore, TD-DFT provides oscillator strengths for each electronic transition, which is a theoretical measure of the transition's intensity. uci.edu By analyzing the molecular orbitals involved in these transitions, the nature of the excitation, such as a localized π-π* transition on an aromatic ring or an intramolecular charge transfer (ICT) between the quinoline and aniline moieties, can be determined.
TD-DFT is also instrumental in mapping the potential energy surfaces of excited states. arxiv.org By calculating the geometric and vibrational frequency differences between the ground and excited states, one can gain insights into fluorescence phenomena and Stokes shifts. researchgate.net Although specific TD-DFT calculations for this compound are not detailed in the available literature, the methodology is routinely applied to quinoline-based Schiff bases to understand their optical and electronic properties. researchgate.netnih.gov
Table 1: Photophysical Properties Investigated by TD-DFT
| Property | Description | Significance |
| Excitation Energies | The energy required to promote an electron from the ground state to an excited state. | Correlates with the position of absorption bands in UV-Vis spectra. |
| Oscillator Strength | The theoretical probability of an electronic transition occurring. | Determines the intensity of spectral absorption peaks. |
| Molecular Orbitals | Analysis of orbitals involved (e.g., HOMO, LUMO) in a transition. | Characterizes the nature of the excitation (e.g., π-π, n-π, ICT). |
| Excited State Geometry | The optimized molecular structure in the first excited state (S₁). | Helps in understanding the changes upon photoexcitation and is crucial for emission properties. |
| Emission Energy | The energy released during the transition from the excited state back to the ground state. | Predicts the wavelength of fluorescence/phosphorescence. |
Computational Modeling of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
Computational modeling, primarily using Density Functional Theory (DFT), is a critical tool for identifying and quantifying the non-covalent intermolecular interactions that govern the supramolecular assembly of molecules in the solid state. rsc.org For this compound, the key interactions expected are hydrogen bonds and π-π stacking.
Hydrogen Bonding: While this compound does not possess classic hydrogen bond donors like O-H or N-H, it can participate in weaker C–H···N or C–H···π hydrogen bonds. The nitrogen atom of the quinoline ring and the imine linkage can act as hydrogen bond acceptors. Computational studies on related quinoline-Schiff base derivatives have identified key hydrogen and carbon-hydrogen bond interactions that dictate their binding affinities and structures. nih.gov The Atoms in Molecules (AIM) theory is often employed alongside DFT to analyze the electron density at bond critical points, which helps to confirm the existence and characterize the nature of these weak interactions. mdpi.comchemrevlett.com
π-π Stacking: The planar aromatic systems of the quinoline and aniline rings in this compound make π-π stacking interactions a dominant force in its crystal packing. These interactions occur when two aromatic rings arrange themselves in a face-to-face or face-to-edge manner. Computational studies can predict the most stable stacking configurations and calculate the associated interaction energies. researchgate.netnih.gov For instance, studies on related quinoline derivatives have revealed intermolecular face-to-face π-π stacking with centroid-to-centroid distances of approximately 3.56 Å. researchgate.net DFT calculations on aniline dimers have been used to quantify stacking interaction energies, which were found to be highly dependent on the relative orientation and conformation of the molecules. researchgate.net These stacking forces are fundamental to the stability of the crystal lattice and can influence the material's electronic properties. researchgate.netrsc.org
Table 2: Computationally Modeled Intermolecular Interactions in Analogous Systems
| Interaction Type | Molecular System | Computational Method | Key Findings |
| Hydrogen/C-H Bonds | Quinoline-Schiff Base Derivatives | Molecular Docking / DFT | Identification of key hydrogen and C-H bond interactions with amino acid residues. nih.gov |
| π-π Stacking | Hg(II) complex with a quinoline ligand | X-ray Diffraction / DFT | Face-to-face π-π stacking observed between quinoline rings with a centroid-centroid distance of 3.563 Å. researchgate.net |
| π-π Stacking | Aniline Dimers | DFT / MP2 | Stacking interaction energies are conformation-dependent, with values up to -16 kcal/mol calculated. researchgate.net |
| Inter-stacking C-H···O/F | Two-component arene crystals | Periodic DFT / Bader Analysis | Inter-stacking interactions (C–H···O/F) found to be major contributors to sublimation enthalpy. rsc.org |
Catalytic Applications and Polymerization
N-(Quinolin-2-ylmethylene)aniline and Its Metal Complexes as Catalysts
The catalytic activity of this compound is intrinsically linked to its ability to form stable and reactive complexes with transition metals. The nitrogen atoms of the quinoline (B57606) and imine groups act as donor sites, creating a bidentate or, with further functionalization, a tridentate ligand framework that can be tailored to influence the catalytic performance. nih.govnih.gov
Application in Transition Metal-Mediated Catalysis
Complexes of this compound with various transition metals, including copper, nickel, and cobalt, have been explored as catalysts in several important organic reactions. nih.govrsc.orgrsc.orgresearchgate.net The development of transition-metal catalyzed synthetic methods has become a dominant area of research for constructing diverse and complex heterocyclic compounds like quinoline derivatives. ias.ac.inresearchgate.net
Copper Complexes: Copper complexes of ligands derived from this compound have shown excellent catalytic activity in Chan-Lam coupling reactions, which involve the formation of carbon-nitrogen bonds between arylboronic acids and amines or related compounds. nih.gov For instance, copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have demonstrated high yields in the N-arylation of benzimidazole (B57391) derivatives. nih.gov Furthermore, copper(I) complexes incorporating phosphine (B1218219) ligands alongside a derivative of this compound have been effective catalysts for the Sonogashira cross-coupling reaction of phenylacetylene (B144264) with aryl iodides. niscpr.res.in The nature of the phosphine ligands and counter anions was found to significantly impact the catalytic properties of these complexes. niscpr.res.in
Nickel Complexes: Nickel complexes supported by quinoline-based ligands have been successfully employed in cross-coupling reactions. nih.gov These catalysts have proven effective in the coupling of arylzinc reagents with aryl chlorides and aryltrimethylammonium salts. nih.gov The coordination environment around the nickel center, dictated by the specific structure of the quinoline-based ligand, plays a crucial role in the catalytic efficiency. nih.gov
Cobalt Complexes: Cobalt(II) complexes featuring quinoline-based ligands have been developed for various catalytic applications. rsc.orgrsc.org One notable example is a cobalt(II) complex with a tripodal ligand incorporating a quinoline moiety, which acts as a bifunctional catalyst for water splitting, promoting both water reduction and oxidation. rsc.org Additionally, a phosphine-free Co(II) complex has been reported for the synthesis of quinoxalines and quinolines through dehydrogenative coupling reactions. rsc.org
Table 1: Selected Transition Metal-Mediated Catalytic Applications
| Catalyst Type | Reaction | Substrates | Key Findings |
| Copper(II) Complexes | Chan-Lam Coupling | Benzimidazole derivatives and arylboronic acids | Excellent catalytic activity with high yields (up to 96%). nih.gov |
| Copper(I) Complexes | Sonogashira Cross-Coupling | Phenylacetylene and aryl iodides | Effective catalysis at low temperatures; ligand and anion nature affect properties. niscpr.res.in |
| Nickel Complexes | Cross-Coupling | Arylzinc reagents and aryl chlorides/aryltrimethylammonium salts | Effective catalysis in the formation of C-C bonds. nih.gov |
| Cobalt(II) Complex | Water Splitting | Water | Bifunctional catalyst for both water reduction and oxidation. rsc.org |
| Cobalt(II) Complex | Dehydrogenative Coupling | Vicinal diols and o-phenylenediamines/2-nitroanilines | Effective for the synthesis of quinoxalines and quinolines. rsc.org |
Elucidation of Catalytic Mechanisms
Understanding the mechanisms by which these metal complexes catalyze reactions is crucial for optimizing their performance and designing new, more efficient catalysts. For instance, in copper-catalyzed C-N bond-forming reactions using diazo compounds, a tridentate copper(II) complex derived from a Schiff base ligand was synthesized and characterized. nih.gov The distorted octahedral geometry of this complex was found to be key in the activation of diazo compounds to form copper carbene intermediates, which then react with N-nucleophiles. nih.gov
Similarly, in water splitting catalyzed by a quinoline-based cobalt(II) complex, detailed pre- and post-catalytic studies, along with computational methods, were employed to propose reaction intermediates and mechanisms for both water reduction and oxidation. rsc.org These studies help in understanding the electronic and structural changes the catalyst undergoes during the catalytic cycle.
Role in Polymerization Processes
This compound and its derivatives also play a significant role in the field of polymer chemistry, particularly as ligands for metal catalysts used in polymerization reactions.
Initiation and Catalysis of Monomer Polymerization (e.g., Methyl Methacrylate)
Complexes of this compound and related Schiff bases have been investigated as catalysts for the polymerization of various monomers. For example, zinc complexes of (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline have been incorporated into poly(methyl methacrylate) (PMMA), leading to enhanced emission intensity of the resulting hybrid material. nih.gov This suggests a potential application in modifying the properties of polymers.
While direct polymerization of methyl methacrylate (B99206) by this compound complexes is not extensively detailed in the provided search results, related Schiff base complexes have been used in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. chemrestech.comchemrestech.com For instance, cobalt, nickel, and copper complexes of a bis-aniline derivative were shown to polymerize ε-caprolactone, with the copper complex yielding the highest molecular weight polymer. chemrestech.comchemrestech.com This indicates the potential of such complexes to act as initiators or catalysts in various polymerization processes.
Investigation of Ligand Structure-Activity Relationships in Polymerization Efficiency and Selectivity
The efficiency and selectivity of a polymerization catalyst are highly dependent on the structure of the ligand coordinated to the metal center. This relationship has been a subject of intense investigation. nih.govresearchgate.net
In the context of olefin polymerization catalyzed by zirconocene (B1252598) complexes, the steric and electronic properties of the cyclopentadienyl (B1206354) (Cp) ligands significantly influence catalyst performance. nih.govresearchgate.net Sterically demanding substituents on the Cp rings can weaken the bond between the zirconium center and an aniline (B41778) ligand (which can act as an inhibitor), thereby improving polymerization activity. nih.govresearchgate.net Conversely, the electron density at the metal center also plays a critical role, with less electron-deficient metal centers forming stronger bonds with the aniline. nih.govresearchgate.net These findings provide clear design principles for developing more efficient polymerization catalysts by tuning the ligand structure. nih.govresearchgate.net
For ethylene (B1197577) oligomerization catalyzed by nickel complexes bearing phosphinopyridine ligands, the stereoelectronic properties of the ligands were found to influence the catalytic behavior. researchgate.net The basicity of the nitrogen donor atom in the ligand was shown to have a beneficial effect on the catalytic activity. researchgate.net Such studies highlight the importance of understanding ligand structure-activity relationships to control the efficiency and selectivity of polymerization reactions.
Future Directions and Emerging Research Areas
Rational Design of Novel Derivatized Analogues with Tailored Properties
The foundational structure of N-(Quinolin-2-ylmethylene)aniline serves as a versatile template for the rational design of new derivatives with fine-tuned biological and physicochemical properties. The ease of synthesis, typically a condensation reaction between 2-quinolinecarboxaldehyde (B31650) and a primary aniline (B41778), allows for systematic structural modifications. mdpi.com Researchers are actively exploring how substituting different functional groups on both the quinoline (B57606) and aniline rings can modulate the molecule's characteristics.
The primary strategy involves molecular hybridization, where the core this compound structure is combined with other pharmacophores to create hybrid molecules with enhanced or novel activities. ckthakurcollege.net For instance, the introduction of substituents such as halogens, alkyl, or nitro groups can significantly alter the electronic distribution, lipophilicity, and steric profile of the molecule, which in turn influences its biological activity. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. By synthesizing a library of derivatives and evaluating their activities, researchers can identify key structural features responsible for a desired effect. nih.govnih.gov For example, studies on various quinoline-based Schiff bases have demonstrated that specific substitutions can lead to potent antimicrobial, antioxidant, and anticancer activities. nih.govnih.govnih.gov One study on 4-(quinolin-2-yl)aniline derivatives identified a compound with significant inhibitory activity against the SARS-CoV-2 main protease, highlighting the potential for developing antiviral agents through rational design. nih.gov The most active compounds are often subjected to further optimization to improve efficacy and reduce toxicity. nih.govumn.edu
Table 1: Examples of Derivatized this compound Analogues and their Studied Properties
| Derivative Name | Key Structural Modification | Studied Property/Application | Reference |
| (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline | Methyl group on the aniline ring | Ligand for luminescent metal complexes | nih.gov |
| 2,6-Diisopropyl-N-[(Z)-quinolin-2-ylmethylene]aniline | Diisopropyl groups on the aniline ring | Ligand for metal complexes as polymerization catalysts | researchgate.net |
| Silver (I) complexes of L1-L5 | Various aniline derivatives (e.g., with F, Cl, CH3, OCH3) condensed with 2-quinolinecarboxaldehyde | Antimicrobial, antioxidant, cytotoxicity | nih.gov |
| 4-(Quinolin-2-yl)aniline derivatives | Modifications to create main protease inhibitors | Anti-SARS-CoV-2 activity | nih.gov |
Exploration of this compound in Asymmetric Catalysis
The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, represents a significant growth area for this compound and its derivatives. The bidentate N,N-donor atoms of the quinoline and imine groups make this Schiff base an excellent ligand for coordinating with various transition metals, forming chiral catalysts. ckthakurcollege.net
The development of chiral ligands is central to asymmetric synthesis. frontiersin.org By introducing chirality into the this compound scaffold, either on the aniline or quinoline fragment or through the synthesis of a chiral metal complex, it is possible to create catalysts that can control the stereochemical outcome of a chemical reaction. These reactions are vital for producing enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. frontiersin.org
Current research focuses on designing bifunctional catalysts where the metal center and the ligand framework both play active roles in the catalytic cycle. For instance, quinoline-based ligands have been used in various asymmetric reactions, including carbon-carbon bond formations and cycloadditions. frontiersin.org The steric and electronic properties of the this compound ligand can be systematically tuned by introducing different substituents, thereby influencing the enantioselectivity and efficiency of the catalytic process. A review of quinoline-based catalysts highlights the diverse synthetic approaches and their potential in creating highly effective catalysts for a range of chemical transformations. nih.gov
Integration into Advanced Functional Materials Beyond Traditional Optoelectronics
While quinoline Schiff bases are known for their optical properties, emerging research is focused on integrating this compound into advanced functional materials with applications beyond conventional optoelectronics. researchgate.net One of the most promising areas is the development of Covalent Organic Frameworks (COFs).
COFs are a class of porous, crystalline polymers with highly ordered structures. mdpi.comrsc.org The Schiff base chemistry, involving the formation of imine linkages, is a robust method for constructing stable COFs. rsc.org By using this compound derivatives as building blocks, it is possible to create quinoline-linked COFs. mdpi.comresearchgate.net These materials possess high surface areas and tunable functionalities, making them suitable for applications such as:
Photocatalysis: Quinoline-based COFs can be designed to absorb light and catalyze chemical reactions, such as the generation of hydrogen peroxide from water and oxygen. researchgate.net
Pollutant Removal: The intrinsic acidic and basic sites within the COF structure, along with aromatic nuclei, can have a strong affinity for various water-soluble pollutants, enabling their efficient removal from water sources. mdpi.com
Sensing: The photoluminescent properties of the quinoline moiety can be harnessed to develop chemosensors for detecting ions and small molecules. researchgate.net
Furthermore, metal complexes of this compound derivatives are being explored for their aggregation-induced emission enhancement (AIEE) properties. nih.gov For example, a zinc complex of (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline was incorporated into a poly(methyl methacrylate) (PMMA) matrix. The resulting hybrid material exhibited a 20-fold increase in emission intensity, suggesting potential applications in areas like plastic greenhouses to enhance photosynthesis. nih.gov
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound derivatives. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to predict the properties of these molecules and guide experimental work.
DFT calculations provide detailed insights into the electronic structure, geometry, and reactivity of this compound and its analogues. samipubco.combendola.com These studies can determine parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond characteristics. samipubco.comresearchgate.net This information helps in understanding the molecule's reactivity, stability, and potential interaction sites, which is crucial for designing derivatives with specific electronic or biological properties. samipubco.combendola.com For instance, theoretical calculations on related quinoline Schiff bases have been used to corroborate experimental findings on their antioxidant activities and to understand their coordination behavior in metal complexes. bendola.comresearchgate.net
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds. nih.govmdpi.com This predictive capability significantly reduces the time and resources required for drug discovery and materials development by prioritizing the synthesis of the most promising candidates. nih.govnih.gov In-silico analyses, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, are also being used to assess the drug-likeness and potential safety of novel derivatives before they are synthesized. jneonatalsurg.com
Table 2: Computational Methods and Their Applications for this compound Research
| Computational Method | Application | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity | Optimized geometry, HOMO-LUMO gap, electrostatic potential, IR spectra | samipubco.combendola.comresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Inhibitory concentrations (IC50), antimicrobial activity, anticancer potency | nih.govnih.govnih.gov |
| Molecular Docking | Investigating binding modes with biological targets | Binding affinity, interaction types (e.g., hydrogen bonds, π-π stacking) | nih.govnih.gov |
| ADMET Profiling | Assessing drug-likeness and pharmacokinetics | Oral bioavailability, toxicity, metabolic stability | jneonatalsurg.com |
Q & A
Q. What are the standard synthetic protocols for N-(Quinolin-2-ylmethylene)aniline, and how can purity be optimized?
this compound is typically synthesized via a condensation reaction between quinoline-2-carbaldehyde and aniline derivatives under acidic conditions. To optimize purity, refluxing in ethanol with catalytic acetic acid (5-10 mol%) for 6-12 hours is recommended, followed by recrystallization from ethanol/dichloromethane (3:1 v/v). Monitoring by TLC (silica gel, hexane/ethyl acetate) ensures reaction completion. Impurities often arise from unreacted aldehyde or side products like bis-condensed derivatives, which can be minimized by stoichiometric control (1:1 molar ratio) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm the imine bond (C=N, δ ~8.5 ppm for , ~150 ppm for ) and aromatic proton environments.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=N: 1.28–1.30 Å) and dihedral angles between quinoline and aniline planes (~75–85°), critical for understanding conjugation .
- Software tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard for structural validation .
Q. What are the primary research applications of this compound in materials science?
This compound serves as a ligand for transition metal complexes (e.g., Zn(II), Cu(II)) due to its rigid, planar structure. Applications include:
- Catalysis : Zinc complexes derived from similar Schiff bases show activity in methyl methacrylate polymerization (e.g., 2.81 × 10 g/mol·h) .
- Optical materials : The quinoline moiety enables fluorescence studies, with potential for aggregation-induced emission (AIE) properties .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond lengths, torsion angles) in this compound derivatives be resolved?
Discrepancies often arise from polymorphism or weak intermolecular interactions (e.g., Cl···π contacts in halogenated analogs). Strategies include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–0.9 Å) to improve data-to-parameter ratios (>10:1).
- Refinement protocols : Employ SHELXL’s TWIN and BASF commands for twinned crystals. For example, a triclinic polymorph of a related compound (P, Z = 1) required anisotropic displacement parameters to resolve torsional strain .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives, particularly kinase inhibition?
- In vitro assays : Use recombinant kinases (e.g., cyclin G-associated kinase, GAK) with ATPase activity measurements (IC values).
- Molecular docking : Compare binding modes with known inhibitors (e.g., 4-anilinoquinolines) using AutoDock Vina. Substituents like trifluoromethyl groups enhance hydrophobic interactions with kinase pockets .
- SAR studies : Vary substituents on the aniline ring (e.g., -CF, -OCH) to correlate electronic effects with inhibitory potency.
Q. How can metal complexation of this compound be tailored for specific catalytic or photophysical properties?
- Ligand design : Introduce electron-withdrawing groups (e.g., -CF) to increase Lewis acidity at the metal center, improving catalytic activity in polymerization.
- Spectroscopic tuning : Modify the quinoline ring with methoxy groups to redshift fluorescence emission (e.g., λ = 450 → 480 nm) .
- Table : Catalytic performance of Zn(II) complexes with varying ligands:
| Ligand Substituent | Activity (g/mol·h) | Reference |
|---|---|---|
| -CF | 2.81 × 10 | |
| -CH | 1.95 × 10 |
Q. What strategies mitigate challenges in synthesizing this compound derivatives with bulky substituents?
- Steric hindrance management : Use microwave-assisted synthesis (100°C, 30 min) to accelerate condensation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky precursors (e.g., 4-(trifluoromethyl)aniline) .
- Protecting groups : Temporarily protect reactive sites (e.g., -NH) with Boc groups to prevent side reactions.
Data Contradiction Analysis
Q. Why do computational and experimental bond lengths for the C=N group in this compound differ?
DFT calculations often predict shorter C=N bonds (~1.27 Å) compared to SCXRD data (~1.30 Å). This discrepancy arises from crystal packing forces (e.g., π-π stacking) that elongate bonds experimentally. Use periodic boundary conditions in DFT (e.g., VASP) to simulate solid-state effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
